molecular formula C13H17NO6S B2555185 (2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid CAS No. 327094-28-0

(2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid

Cat. No.: B2555185
CAS No.: 327094-28-0
M. Wt: 315.34
InChI Key: NYYAHTIJXTWLML-GQCTYLIASA-N
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Description

(2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes a sulfamoyl group, a methoxy group, and a hydroxyethyl group attached to a phenyl ring, along with a prop-2-enoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Sulfamoyl Group:

    Methoxylation: The methoxy group is introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.

    Hydroxyethylation: The hydroxyethyl group is added through an alkylation reaction using ethylene oxide.

    Formation of the Prop-2-enoic Acid Moiety: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and malonic acid in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The prop-2-enoic acid moiety can be reduced to a propanoic acid using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a propanoic acid derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy and hydroxyethyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound (2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid, also known as a sulfamoyl derivative of a methoxyphenyl acrylic acid, has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a prop-2-enoic acid backbone with a methoxyphenyl group and a sulfamoyl functional group. Its molecular formula is C12H15NO6SC_{12}H_{15}NO_6S, and it can be represented as follows:

\text{ 2E 3 3 2 hydroxyethyl methyl sulfamoyl 4 methoxyphenyl}prop-2-enoicacid}

Inhibition of Hyaluronan Synthesis

The sulfamoyl group in the compound is believed to play a crucial role in inhibiting hyaluronan synthesis, which is linked to tumor progression and inflammation. Inhibitors of hyaluronan synthesis have been shown to modulate the tumor microenvironment, thereby reducing metastasis and enhancing the effectiveness of other anticancer therapies .

The biological activity of the compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The presence of the sulfamoyl group suggests potential inhibition of sulfotransferases or other enzymes involved in metabolic pathways related to cancer progression.
  • Modulation of Cell Signaling : Compounds similar to this one have been shown to interfere with cell signaling pathways critical for cell proliferation and survival, such as the MAPK/ERK pathway.

Case Studies

  • In Vitro Studies : In vitro assays using cell lines have demonstrated that compounds with similar structures can induce apoptosis in cancer cells while sparing normal cells. The specific pathways involved include caspase activation and mitochondrial dysfunction.
  • Animal Models : Preclinical studies in mouse models have reported that administration of related compounds led to reduced tumor size and improved survival rates when combined with standard chemotherapy agents.

Data Summary Table

Activity Mechanism Reference
Antitumor EffectsERK pathway blockade
Inhibition of Hyaluronan SynthesisModulation of tumor microenvironment
Induction of ApoptosisCaspase activation; mitochondrial dysfunction

Properties

IUPAC Name

(E)-3-[3-[2-hydroxyethyl(methyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-14(7-8-15)21(18,19)12-9-10(4-6-13(16)17)3-5-11(12)20-2/h3-6,9,15H,7-8H2,1-2H3,(H,16,17)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYAHTIJXTWLML-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)S(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)S(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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